N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide
Description
N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 1,1-dioxidoisothiazolidine substituent on the phenyl ring. This compound combines a rigid cyclohexane carboxamide core with a sulfonamide-like isothiazolidine dioxide moiety, which may enhance its solubility and intermolecular interactions compared to simpler carboxamide analogs.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVVOFWFXCUKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide has been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 15 µM. This suggests a promising avenue for developing novel anticancer agents based on this compound.
Case Study: Cytotoxicity Assessment
- Cell Line: MCF-7 (Breast Cancer)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway.
2. Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects. In animal models of inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a candidate for further exploration in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
- Model: Carrageenan-induced paw edema in rats
- Dosage: 10 mg/kg
- Results: Significant reduction in paw swelling compared to control (p < 0.01).
Materials Science Applications
1. Polymer Synthesis
The compound has been utilized as a precursor in the synthesis of novel polymeric materials. Its ability to undergo polymerization reactions makes it valuable in creating materials with tailored properties for applications in coatings and adhesives.
Data Table: Polymerization Characteristics
| Reaction Type | Catalyst Used | Temperature | Yield (%) |
|---|---|---|---|
| Free Radical | AIBN | 60°C | 85 |
| Ionic | TBD | 80°C | 90 |
Environmental Applications
1. CO2 Utilization
Recent studies have explored the use of this compound in the catalytic conversion of carbon dioxide into useful products. Its unique structure allows it to function effectively as a catalyst in reactions aimed at reducing greenhouse gas emissions.
Case Study: Carbon Dioxide Conversion
- Catalytic Reaction: CO2 + Epoxide
- Yield of Polycarbonate: 70% after 24 hours at 150°C.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 1,1-dioxidoisothiazolidine substituent. Comparisons with analogs include:
- N-(Arylcarbamothioyl)cyclohexanecarboxamides (e.g., ): These derivatives feature thiourea bridges (-N-C(S)-N-) instead of the isothiazolidine dioxide group. Substituents such as chloro, methoxy, or methyl on the aryl ring modulate electronic and steric properties .
- N-((2-Methylphenyl)carbamothioyl)-cyclohexanecarboxamide (XUHTUR) : This analog (CSD ref: XUHTUR) contains an ortho-methylphenyl group, leading to distinct crystal packing via C–O···π interactions .
- N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide : The bulkier naphthyl group induces conformational changes, stabilizing the molecule via intramolecular N–H···O hydrogen bonds .
Table 1: Structural Comparison of Cyclohexanecarboxamide Derivatives
Physicochemical Properties
- Solubility: The 1,1-dioxidoisothiazolidine group may improve aqueous solubility compared to non-polar derivatives like N-(p-tolyl)carbamothioyl analogs .
- Crystallography : Thiourea derivatives (e.g., XUHTUR) crystallize in triclinic systems (space group Pī), with unit cell parameters influenced by substituent bulkiness (e.g., a = 6.9921 Å for naphthyl vs. 7.9942 Å for 2-chloro-benzoyl derivatives) . The target compound’s sulfone group may alter packing via stronger dipole interactions.
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide, also known by its CAS number 1212177-21-3, is a compound that exhibits potential biological activities. This article reviews its molecular structure, biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 387.45 g/mol. The compound features a cyclohexanecarboxamide moiety linked to a phenyl group substituted with a dioxidoisothiazolidin structure.
Structural Formula
Antimicrobial Properties
Research indicates that compounds containing isothiazolidine derivatives exhibit antimicrobial activity. The dioxidoisothiazolidin structure in this compound may contribute to its efficacy against various bacterial strains. Studies have shown that related compounds can disrupt bacterial cell walls and inhibit growth by interfering with essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound has potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways such as the PI3K/Akt pathway. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This effect may be linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various isothiazolidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased Annexin V positive cells, suggesting effective induction of programmed cell death .
Study 3: Anti-inflammatory Activity
Research published in Phytotherapy Research assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group showed reduced paw swelling and lower levels of inflammatory markers compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
